3-Bromo-5-chloro-2-methylaniline
Overview
Description
3-Bromo-5-chloro-2-methylaniline is a chemical compound with the empirical formula C7H7BrClN . It has a molecular weight of 220.49 . It is a solid substance and is slightly soluble in water .
Molecular Structure Analysis
The SMILES string for this compound isCC1=C(C=C(C=C1Br)Cl)N
. The InChI key is BGECTFQDFFAMKV-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 297.7±35.0 °C at 760 mmHg . The flash point is 133.8±25.9 °C .Scientific Research Applications
Synthesis and Optical Properties
- Palladium(0) Catalyzed Synthesis and Non-Linear Optical Properties: A series of analogs of 3-Bromo-5-chloro-2-methylaniline were synthesized through Suzuki cross-coupling reactions. These compounds, incorporating various functional moieties, demonstrated significant non-linear optical properties. Density Functional Theory (DFT) investigations provided insights into their structural characteristics and molecular electrostatic potential, offering potential applications in materials science (Rizwan et al., 2021).
Chemical Synthesis and Modifications
Synthesis of 4-Bromo-2-chlorotoluene
The compound was synthesized from 4-bromo-2-nitrotoluene, leading to 5-bromo-2-methylaniline, which underwent further chemical modifications through diazotization and Sandmeyer reaction (Xu, 2006).
Multikilogram-Scale Synthesis in Pharmaceutical Research
A study detailed the synthesis of a biphenyl carboxylic acid derivative using 4-bromo-3-methylaniline, highlighting its applications in large-scale pharmaceutical manufacturing (Ennis et al., 1999).
Molecular Characterization and Analysis
- Spectral Analysis for Structural Elucidation: Fourier transform infrared and FT-Raman spectral analysis of similar compounds, such as 2-chloro-5-methylaniline and 4-chloro-3-methylaniline, provided crucial data for understanding molecular structure and behavior, which can be extrapolated to study this compound (Karabacak et al., 2008); (Arjunan & Mohan, 2008).
Synthesis of Complex Molecular Structures
Synthesis of Schiff Base Compounds
A Cu(II) complex of a Schiff base derived from 5-chloro-salicylaldehyde and o-bromoaniline was synthesized, indicative of the potential for complex molecular synthesis involving this compound as a starting material (Ya, 2011).
One-Pot Halomethylation in Organic Chemistry
The one-pot bromo- and chloro-methylation of salicylaldehydes, using compounds similar to this compound, established a method for attaching functional arms to salicylaldehydes for applications in organic and coordination chemistry (Wang et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGECTFQDFFAMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700191 | |
Record name | 3-Bromo-5-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166756-72-4 | |
Record name | 3-Bromo-5-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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